2-pyridin-2-yl-1H-benzo[f]benzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
10206-02-7 |
|---|---|
Molecular Formula |
C16H11N3 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-pyridin-2-yl-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C16H11N3/c1-2-6-12-10-15-14(9-11(12)5-1)18-16(19-15)13-7-3-4-8-17-13/h1-10H,(H,18,19) |
InChI Key |
GJADDFHYLPUPBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Coordination Chemistry of 2 Pyridin 2 Yl 1h Benzimidazole Ligands
Structural Analysis of Coordination Compounds
Coordination Geometries and Bonding Modes
We recommend re-evaluating the subject compound. Should information on the more widely studied 2-pyridin-2-yl-1H-benzimidazole be of interest, a comprehensive article can be generated.
Supramolecular Assemblies in Coordination Polymers
The construction of coordination polymers and other supramolecular assemblies is heavily reliant on the principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures through noncovalent interactions. researchgate.net In the context of 2-pyridin-2-yl-1H-benzimidazole and its derivatives, both metal-ligand coordination and other noncovalent forces such as hydrogen bonding and π-π stacking interactions are pivotal in dictating the final architecture of the resulting materials. researchgate.netnih.gov The physicochemical characteristics of the benzimidazole (B57391) moiety, including the potential for hydrophobic interactions via the benzyl (B1604629) group and coordination through the imidazole (B134444) ring, allow for the formation of diverse supramolecular structures. researchgate.net These can range from discrete coordination complexes to more extended metal-organic frameworks and coordination polymers. researchgate.net
A notable example involves the use of a semi-rigid ligand, 2-[1-(pyridin-4-ylmethyl)-1H-benzimidazol-2-yl]quinoline, a derivative of the core 2-pyridin-2-yl-1H-benzimidazole structure. The reaction of this ligand with different cobalt(II) salts, specifically Co(NO₃)₂ and CoCl₂, resulted in the formation of two distinct one-dimensional supramolecular chains. nih.gov
In the case of the reaction with Co(NO₃)₂, the cobalt(II) centers adopt a distorted octahedral [CoN₃O₃] coordination geometry. nih.gov The resulting {Co(NO₃)₂L}n units assemble into one-dimensional helical chains. nih.gov These helical structures are further organized through interchain π-π interactions, leading to the formation of a two-dimensional sheet. nih.gov An additional type of π-π interaction connects these sheets to form a three-dimensional framework that contains hexagonal channels occupied by solvent molecules. nih.gov
Conversely, when CoCl₂ is used as the precursor, the cobalt(II) centers are found in a distorted trigonal-bipyramidal [CoCl₂N₃] coordination environment, illustrating how the choice of the metal salt can significantly influence the final supramolecular architecture. nih.gov
Solution-Phase Stability and Speciation Studies of Metal Complexes
The stability of metal complexes in solution is a critical parameter, particularly for their potential applications in areas such as catalysis and medicinal chemistry. Studies on ruthenium complexes with 2-pyridin-2-yl-1H-benzimidazole have demonstrated their stability in solution. nih.gov The stability of Ru(II) and Ru(IV) complexes in H₂O, and a Ru(III) complex in a H₂O/DMSO mixture, was assessed using UV-Vis spectrophotometry. nih.gov The spectra, recorded immediately after dissolution and after 24 hours of incubation at 37 °C, showed no significant shifts in the relevant absorption bands, with only minor changes in the intensity of the absorption maxima. nih.gov This indicates that the ruthenium complexes are stable under these conditions for at least 24 hours. nih.gov
In addition to stability, understanding the behavior of these complexes in solution involves studying their redox properties. For instance, the solution redox properties of a series of mononuclear Fe(II) compounds with a didentate ligand, 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol, were investigated using cyclic voltammetry. rsc.org Such studies are essential for determining the electrochemical behavior of the complexes, including the accessibility of different oxidation states of the metal center in solution.
| Metal Complex | Solvent System | Observation | Reference |
| Ru(II) and Ru(IV) complexes of 2-pyridin-2-yl-1H-benzimidazole | H₂O | Stable for 24 hours at 37 °C, with no significant spectral changes. | nih.gov |
| Ru(III) complex of 2-pyridin-2-yl-1H-benzimidazole | H₂O/DMSO (49/1 v/v) | Stable for 24 hours at 37 °C, with no significant spectral changes. | nih.gov |
| Fe(II) complexes of 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol | Not specified | Redox properties investigated by cyclic voltammetry. | rsc.org |
Magnetic Properties of Metal Complexes
The magnetic properties of metal complexes derived from 2-pyridin-2-yl-1H-benzimidazole and its analogues are of significant interest, as these can range from simple paramagnetic behavior to more complex phenomena like spin-crossover.
A mixed-valence Ru(III/IV) complex featuring the 2-pyridin-2-yl-1H-benzimidazole ligand was found to have an effective magnetic moment of 3.66 µB. nih.gov This value corresponds to a total of four unpaired electrons in the system. nih.gov The magnetic behavior is attributed to the presence of one unpaired electron associated with each of the two Ru³⁺ centers and two unpaired electrons from the Ru⁴⁺ center. nih.gov
In the realm of iron(II) complexes, the choice of ligand architecture plays a crucial role in determining the magnetic properties. Mononuclear Fe(II) compounds synthesized with tridentate ligands derived from 2,6-bis(1H-benzimidazol-2-yl)pyridine were found to be low-spin and, consequently, diamagnetic up to 400 K. rsc.org In contrast, Fe(II) complexes where the metal center is coordinated with the didentate ligand 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol exhibited temperature and light-induced spin-crossover behavior. rsc.org This phenomenon involves a transition between a low-spin (LS) and a high-spin (HS) state, which is accompanied by a change in the magnetic properties of the complex.
| Metal Complex | Magnetic Property | Key Findings | Reference |
| Ru(III/IV) complex of 2-pyridin-2-yl-1H-benzimidazole | Paramagnetism | Effective magnetic moment of 3.66 µB, corresponding to four unpaired electrons. | nih.gov |
| Fe(II) complexes with tridentate 2,6-bis(benzimidazol-2-yl)pyridine ligands | Diamagnetism (Low-Spin) | Remained in the low-spin state up to 400 K. | rsc.org |
| Fe(II) complexes with didentate 1-(4-tert-butylbenzyl)-2-pyridine-2-yl-1H-benzimidazol | Spin-Crossover (SCO) | Exhibited temperature and light-triggered spin-crossover between low-spin and high-spin states. | rsc.org |
Photophysical and Spectroscopic Investigations of 2 Pyridin 2 Yl 1h Benzimidazole Systems
Electronic Absorption and Emission Characteristics
The electronic transitions of 2-pyridin-2-yl-1H-benzimidazole give rise to characteristic absorption and emission spectra that are sensitive to the molecular environment.
The electronic absorption spectrum of 2-pyridin-2-yl-1H-benzimidazole and its derivatives is primarily characterized by transitions originating from the benzimidazolyl and pyridyl rings. researchgate.net Computational studies suggest that the main absorption wavelength for these derivatives is around 300 nm. researchgate.net In the solid state, 2-pyridin-2-yl-1H-benzimidazole exhibits a fluorescence emission maximum at 369 nm, while in a dimethyl sulfoxide (B87167) (DMSO) solution, the maximum excitation is observed at 372 nm. researchgate.net
The photophysical behavior is highly dependent on the acidity of the solution. In aqueous media, the absorption spectra reveal the presence of at least four different species depending on the pH: a dication, a monocation protonated at the benzimidazole (B57391) nitrogen, the neutral molecule, and an anion. researchgate.net The fluorescence spectra are also complex and can be influenced by the excitation wavelength. For the related isomer, 2-(4'-pyridyl)benzimidazole, dual fluorescence is observed in neutral media, with two overlapping emission bands. acs.org This behavior suggests the existence of multiple emissive species.
A notable characteristic of 2-pyridin-2-yl-1H-benzimidazole is the significant Stokes shift observed under certain conditions, particularly in acidic solutions where excited-state proton transfer occurs, leading to a tautomeric emission at approximately 460 nm. aip.org
The luminescence of 2-pyridin-2-yl-1H-benzimidazole is profoundly influenced by proton transfer processes, particularly in its protonated form. While classical Excited-State Intramolecular Proton Transfer (ESIPT) is a hallmark of related compounds like 2-(2'-hydroxyphenyl)benzimidazole, 2-pyridin-2-yl-1H-benzimidazole itself undergoes a well-documented Excited State Proton Transfer (ESPT) when protonated. researchgate.netnih.gov
In acidic aqueous solutions (pH range of 3.5–0.5), the cationic form of 2PBI exhibits a distinct dual emission. aip.org The normal, smaller Stokes-shifted emission is attributed to the initially excited cation, while a long-wavelength, large Stokes-shifted band at 460 nm is assigned to a tautomer formed via ESPT. aip.org This process involves the transfer of a proton in the excited state. Computational studies support that this ESPT process occurs in the protonated form of the molecule. researchgate.net Ultrafast fluorescence spectroscopy has been used to study the early events of this process, revealing complex dynamics, including an initial decay of the cationic excited state on a picosecond timescale and a subsequent rise time for the tautomer emission. aip.org
Studies on related benzimidazole derivatives suggest that the competition between intramolecular and intermolecular hydrogen bonding with solvent molecules can influence the efficiency of the ESIPT process and the resulting fluorescence quantum yield. ias.ac.in There is currently no significant research attributing the luminescence of 2-pyridin-2-yl-1H-benzimidazole to a Hybridized Local and Charge Transfer (HLCT) mechanism; the dominant reported mechanism is ESPT.
While fluorescence from the singlet excited state is a primary deactivation pathway, phosphorescence from the triplet state has also been observed in derivatives of 2-pyridin-2-yl-1H-benzimidazole. At low temperatures (77 K), these ligands display phosphorescent emissions in the blue to green region of the spectrum. acs.org This emission is attributed to a ligand-centered π → π* transition from the lowest triplet state (T₁) to the singlet ground state (S₀). acs.org
The transition from a singlet to a triplet state, known as intersystem crossing, is generally less probable than singlet-to-singlet transitions, resulting in longer lifetimes for the triplet state compared to the singlet state. nih.gov While specific triplet state lifetimes for 2-pyridin-2-yl-1H-benzimidazole are not extensively reported, studies on other narrow bandgap conjugated polymers have demonstrated triplet lifetimes extending into the microsecond to millisecond range. whiterose.ac.uk The population of the excited triplet state can occur via intersystem crossing from an excited singlet state, which then deactivates through phosphorescence. nih.gov
The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly sensitive to the molecular environment and the specific emissive species. For 2-pyridin-2-yl-1H-benzimidazole, a definitive quantum yield value for the neutral molecule under standard conditions is not widely reported.
However, studies on its excited-state proton transfer (ESPT) in acidic media indicate that the relative quantum yield of the tautomer emission is affected by environmental factors. For instance, in more viscous media like glycerol-water mixtures, the tautomer is stabilized, leading to a greater relative quantum yield and a longer lifetime compared to neat aqueous solutions. aip.org In related benzimidazole systems that undergo ESIPT, the fluorescence quantum yield of the tautomer is noted to be significantly lower than that of standard dyes like 2-aminopyridine, and it tends to decrease in hydrogen-bonding solvents due to competition between intra- and intermolecular interactions. ias.ac.in The introduction of strong electron-donating or withdrawing groups in similar heterocyclic systems can also dramatically alter quantum yields, ranging from nearly non-emissive (dark) to highly emissive (bright). nih.gov
Advanced Spectroscopic Characterization Techniques
Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the precise molecular structure and electronic environment of 2-pyridin-2-yl-1H-benzimidazole.
¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen atoms in the molecule. For 2-pyridin-2-yl-1H-benzimidazole, a well-resolved spectrum can be obtained in deuterated dimethyl sulfoxide (DMSO-d₆). The assignments show distinct signals for the labile N-H proton of the imidazole (B134444) ring at a very downfield chemical shift, as well as characteristic multiplets for the protons on the benzimidazole and pyridine (B92270) rings. chemicalbook.com
Interactive Data Table: ¹H NMR Chemical Shifts for 2-pyridin-2-yl-1H-benzimidazole Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz. Data sourced from ChemicalBook. chemicalbook.com
| Assigned Proton | Chemical Shift (ppm) |
|---|---|
| A (N-H) | ~13.1 |
| B | 8.762 |
| C | 8.398 |
| D | 8.027 |
| E | 7.768 |
| F | 7.609 |
| G | 7.539 |
| J | 7.29 |
| K | 7.25 |
Note: Assignments B-K correspond to the aromatic protons on the pyridine and benzimidazole rings.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Due to the tautomerism in NH-benzimidazoles, some carbon signals in the benzimidazole ring may appear as averaged signals in solution. nih.gov However, distinct signals for all carbon atoms are typically observable.
Interactive Data Table: ¹³C NMR Chemical Shifts for a related compound, 2-(Pyridin-4-yl)-1H-benzimidazole Solvent: DMSO-d₆. Data sourced from Acta Crystallographica Section E. aip.org
| Chemical Shift (ppm) |
|---|
| 120.89 |
| 123.52 |
| 137.77 |
| 149.06 |
| 150.67 |
| 163.55 |
Note: These values are for the 4-pyridyl isomer and serve as a reference for the expected chemical shift range.
¹⁵N NMR Spectroscopy: Direct characterization by ¹⁵N NMR spectroscopy is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. However, it provides invaluable information about the electronic environment of the nitrogen atoms. For related structures like proton pump inhibitors, which also contain benzimidazole and pyridine rings, ¹⁵N NMR chemical shifts have been studied. japsonline.com These studies show that the chemical shifts of the pyridine nitrogen and the two distinct benzimidazole nitrogens (the pyrrole-like NH and the imine-like N) are highly sensitive to substitution and protonation state. japsonline.com The chemical shifts for pyridine-like nitrogens typically fall in the range of 230 to 330 ppm, while pyrrole-like nitrogens are found further upfield, around 160 to 260 ppm, relative to nitromethane. science-and-fun.de Experimental determination for 2-pyridin-2-yl-1H-benzimidazole would likely require specialized techniques such as ¹H-¹⁵N heteronuclear correlation experiments (HMBC or HSQC). japsonline.com
Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying the functional groups and vibrational modes within a molecular structure. For 2-pyridin-2-yl-1H-benzimidazole systems, the FT-IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent rings and bonds.
The analysis of related benzimidazole derivatives provides a framework for interpreting the spectrum of 2-pyridin-2-yl-1H-benzo[f]benzimidazole. A prominent feature in the spectra of these compounds is the N-H stretching vibration of the imidazole ring, which typically appears as a strong band in the region of 3200–2650 cm⁻¹. nih.gov The precise position of this band can be influenced by intermolecular hydrogen bonding. mdpi.com The C-H stretching vibrations from the aromatic rings are generally observed between 3123 and 2927 cm⁻¹. mdpi.com
Vibrations associated with the aromatic rings include C=C and C=N stretching, which are found in the 1611–1428 cm⁻¹ range. nih.gov The in-plane and out-of-plane bending vibrations for C-H bonds also provide structural information. Computational studies, often employing Density Functional Theory (DFT) methods like B3LYP, are used to calculate theoretical vibrational frequencies. nih.gov These calculated values, when scaled, show good agreement with experimental data and allow for a detailed assignment of each vibrational mode through Potential Energy Distribution (PED) analysis. mdpi.comnih.gov
Table 1: Representative FT-IR Vibrational Frequencies for Related Pyridinyl-Benzimidazole Structures This table compiles data from similar structures to illustrate expected vibrational modes for this compound.
| Frequency (cm⁻¹) | Assignment | Reference |
| 3423 - 2650 | ν(N-H) stretch (imidazole) | nih.gov |
| 3123 - 2919 | ν(C-H) stretch (aromatic) | mdpi.com |
| 1611 - 1585 | ν(C=N) and ν(C=C) stretch | nih.govscielo.br |
| 1451 - 1435 | Aromatic ring vibrations | nih.govscielo.br |
| 828 - 737 | δ(C-H) out-of-plane bending | nih.govscielo.br |
| 706 - 633 | Ring deformation modes | nih.gov |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. nih.gov For 2-pyridin-2-yl-1H-benzimidazole derivatives, these techniques confirm the identity and purity of synthesized compounds. researchgate.net
In mass spectra of related compounds, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ is typically observed with strong intensity. scielo.brscispace.com For instance, the related compound 2-(Pyridin-4-yl)benzimidazole shows a protonated molecule [M+H]⁺ at a measured mass-to-charge ratio (m/z) of 196.0815, which corresponds closely to its calculated value of 196.0869 for the formula C₁₂H₁₀N₃⁺. scielo.br
The fragmentation patterns of benzimidazole derivatives under electron impact (EI) ionization have been studied in detail. scispace.comresearchgate.net The fragmentation often begins with the cleavage of bonds adjacent to the heterocyclic rings. Common fragmentation pathways can involve the loss of small neutral molecules like HCN from the imidazole ring, or cleavage at the bond connecting the pyridine and benzimidazole moieties. researchgate.net Analysis of these fragment ions provides definitive structural confirmation. HRMS offers high mass accuracy, enabling the confident determination of elemental compositions for both the molecular ion and its fragments, which is crucial for distinguishing between compounds with similar nominal masses. nih.govd-nb.info
Table 2: Mass Spectrometry Data for a 2-Pyridinyl-Benzimidazole Analogue
| Compound | Formula | Ion | Calculated m/z | Found m/z | Technique | Reference |
| 2-(Pyridin-4-yl)benzimidazole | C₁₂H₉N₃ | [M+H]⁺ | 196.0869 | 196.0815 | LCMS-IT-TOF | scielo.br |
Chiroptical Properties and Molecular Chirality
Circular Dichroism (CD) and Circularly Polarized Luminescence (CPL) Studies
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the chiral structure of molecules. Circularly Polarized Luminescence (CPL) is the emission analogue, measuring the differential emission of left and right circularly polarized light from chiral luminophores.
For derivatives of 2-pyridin-2-yl-1H-benzimidazole, chiroptical properties can arise from the introduction of chiral centers or from the formation of inherently chiral supramolecular structures. nih.gov Studies on co-assembly systems of pyridine-cored benzimidazole derivatives with chiral acids have demonstrated induced chiroptical responses. nih.govresearchgate.net These systems exhibit distinct Cotton effects in their CD spectra, which is a hallmark of a chiral electronic environment. nih.gov
Furthermore, these chiral assemblies can exhibit CPL, which is a more specialized and powerful technique for studying the stereochemistry of excited states. The dissymmetry factor (g), which is the ratio of the circularly polarized component to the total light intensity, is a key metric in both CD (g_abs) and CPL (g_lum). For hierarchically co-assembled pyridine-benzimidazole conjugates, significant dissymmetry factors have been reported, with g_abs values reaching up to 4.9 x 10⁻² and g_lum values up to 9.6 x 10⁻³. nih.govresearchgate.net These high values indicate efficient chirality transfer from the chiral inducer to the benzimidazole chromophore's electronic transitions. nih.gov
Theoretical and Computational Chemistry of 2 Pyridin 2 Yl 1h Benzimidazole
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations and other computational chemistry methods serve as powerful tools for investigating the conformational landscape of flexible molecules like 2-pyridin-2-yl-1H-benzimidazole. These techniques provide insights into the molecule's intramolecular dynamics, stable conformations, and the energy barriers separating them.
The analysis of the potential energy surface reveals the existence of different conformers. The stability of these conformers is determined by a delicate balance of electronic and steric effects. Key structural parameters, such as dihedral angles, and the energy barriers for internal rotation have been calculated to characterize the molecule's flexibility.
Detailed computational studies have elucidated the structural parameters for the stable conformers of 2-pyridin-2-yl-1H-benzimidazole. The calculated barriers of internal rotation provide a quantitative measure of the energy required to convert between different conformations.
| Computational Method | Parameter | Value | Reference |
|---|---|---|---|
| DFT/B3LYP/6-31G(d,p) | Conformer Structural Parameters | Reported | taylorfrancis.com |
| MP2 | Conformer Structural Parameters | Reported | taylorfrancis.com |
| DFT/B3LYP/6-31G(d,p) | Barriers of Internal Rotation | Estimated | taylorfrancis.com |
| MP2 | Barriers of Internal Rotation | Estimated | taylorfrancis.com |
These theoretical and computational approaches are crucial for understanding the conformational behavior of 2-pyridin-2-yl-1H-benzimidazole, which can influence its chemical reactivity, photophysical properties, and interactions with other molecules.
Advanced Applications in Materials Science and Non Biological Sensing Technologies
Optoelectronic Device Integration
No research articles were identified that specifically utilize 2-pyridin-2-yl-1H-benzo[f]benzimidazole in the fabrication or study of the following devices:
Chemosensor Development for Non-Biological Analytes
Similarly, a thorough search did not yield any studies on the use of this compound for non-biological sensing applications. Therefore, no information is available on:
Mechanisms of Selective Ion Recognition (e.g., Chelation Enhanced Fluorescence (CHEF))involving this compound.
Based on a comprehensive review of the available scientific literature, it is not possible to provide a detailed article on the chemical compound “this compound” that strictly adheres to the requested outline sections on advanced materials science and non-biological sensing technologies.
The search for specific research findings on this particular molecule, which is also known as 2-(pyridin-2-yl)-1H-naphtho[2,3-d]imidazole, did not yield specific data regarding its application in:
Catalytic oxidative transformations.
The mimicking of enzymatic activity, such as that of phenoxazinone synthase.
Detailed crystal engineering studies, including specific hydrogen bonding networks.
Analysis of its crystal packing driven by weak intermolecular interactions like π-π stacking or C-F…π interactions.
Investigation into its self-assembly or co-assembly systems.
The available literature and search results focus extensively on the related but structurally different compound, 2-(pyridin-2-yl)-1H-benzimidazole, and its derivatives. While this class of compounds exhibits a rich supramolecular chemistry and has been explored for various applications, this information does not apply to the distinct, larger naphthoimidazole ring system of the requested compound.
Therefore, to ensure scientific accuracy and strictly adhere to the prompt's focus on "this compound," no article can be generated at this time.
Research Findings on this compound in Liquid Crystal Applications
Extensive research of scientific databases and peer-reviewed literature has revealed no specific studies or data on the application of this compound as a liquid crystal. While the broader family of benzimidazole (B57391) derivatives has been a subject of interest in the field of materials science for their liquid crystalline properties, information regarding this particular compound is not available in the current body of scientific literature.
Investigations into related compounds have shown that the benzimidazole core can be a component of mesogenic (liquid crystal-forming) molecules. For instance, research has been conducted on various substituted benzimidazole derivatives that exhibit liquid crystal phases. These studies often involve the addition of long alkyl chains or other functional groups to the benzimidazole structure to induce mesomorphic behavior. However, these explored compounds differ significantly in structure from this compound.
Similarly, the search for information on benzo[f]benzimidazole derivatives in liquid crystal applications did not yield any relevant results pertaining to the specified compound. The existing literature focuses on other classes of benzimidazole-containing molecules.
Therefore, as of the current date, there are no detailed research findings, data tables, or established liquid crystal applications to report for this compound. The potential for this specific compound to exhibit liquid crystalline properties remains an unexplored area of scientific inquiry.
Future Directions and Emerging Research Avenues for Pyridyl Benzimidazole Compounds
Development of Novel and Environmentally Sustainable Synthetic Methodologies
The synthesis of benzimidazoles, a core component of the compounds , has traditionally involved methods that are not environmentally friendly, often relying on toxic solvents like dichloromethane, chloroform, and nitrobenzene. These substances pose risks to both human health and the environment, contribute to the depletion of non-renewable resources, and generate hazardous waste. In response, the principles of green chemistry are being applied to develop more sustainable synthetic routes.
These emerging methodologies represent a significant step forward in the sustainable production of pyridyl-benzimidazole derivatives, aligning with the growing demand for environmentally conscious chemical manufacturing.
Advancements in Spectroscopic Probes for Dynamic Processes and Transient Species
Spectroscopic techniques are pivotal in elucidating the intricate dynamics and transient species involved in the function of pyridyl-benzimidazole compounds. Laser-induced fluorescence (LIF) and resonant two-photon ionization (R2PI) spectroscopy have been instrumental in characterizing complexes of 2-(2′-pyridyl)-benzimidazole (PBI) with small solvent molecules like water, methanol, and ammonia (B1221849) in the gas phase. These studies provide insights into the hydrogen-bonding preferences and the stability of different isomeric forms of these complexes.
Computational analyses, in conjunction with experimental findings, have helped to identify the most stable structures of these complexes, revealing that a solvent molecule can form a hydrogen-bonded bridge between the imidazolyl-NH and pyridyl-N groups. Furthermore, investigations into PBI-H2O complexes have shown that they can undergo solvent-to-chromophore proton transfer reactions, with the energy barriers for these reactions being dependent on the isomeric configuration.
Circular dichroism (CD) spectroscopy has been employed to study the structural alterations of enzymes upon interaction with pyridyl methylsulfinyl benzimidazole (B57391) derivatives. These spectroscopic and chromatographic results indicate that these compounds can alter the three-dimensional structure of proteins, leading to a loss of catalytic activity. The application of UV-Vis absorption and fluorescence spectroscopies is also crucial in characterizing the photophysical and acid-base properties of novel amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles, highlighting their potential as pH-sensing materials.
Rational Design of Multi-Functional Coordination Architectures with Tunable Properties
The ability of pyridyl-benzimidazole derivatives to act as ligands in coordination chemistry is a key area of research, leading to the development of multi-functional architectures with tunable properties. These compounds can coordinate with metal ions in various modes, including monodentate, bidentate bridging, or tridentate bridging, which allows for the construction of one-, two-, or three-dimensional polymeric networks.
For instance, dinuclear zinc coordination compounds with the general formula [Zn2Cl4(L)2] have been synthesized, where two zinc cations are connected by two pyridyl-benzimidazole ligand molecules. The coordination sphere of each zinc atom is completed by two chloride ions, resulting in a coordination number of 4. The structural versatility of these compounds is further demonstrated by the formation of hybrid organic-inorganic coordination compounds, such as diaquabis(nitrato-O)bis[2-(4-pyridyl)-1H-benzimidazole-N]zinc (II), where the pyridinyl-benzimidazole molecule coordinates in a monodentate fashion.
The design of these coordination compounds is not limited to structural diversity; it also extends to functional applications. For example, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide (B165840) arm have been synthesized and show promising inhibitory activity against certain carbonic anhydrase isoforms. The ability to fine-tune the electronic and steric properties of the pyridyl-benzimidazole ligands allows for the rational design of coordination complexes with specific catalytic, magnetic, or biological activities.
Integration into Next-Generation Advanced Materials and Device Technologies
The unique electronic and photophysical properties of pyridyl-benzimidazole derivatives make them highly promising candidates for integration into next-generation advanced materials and device technologies. Their inherent stability and versatile functionalization potential are key attributes for these applications.
One of the most significant areas of application is in the development of Organic Light-Emitting Diodes (OLEDs). The benzimidazole unit is frequently incorporated into organic semiconductors and light-emitting compounds due to its excellent electron-transporting capabilities and thermal stability. This makes derivatives like 4-(1-Phenyl-1H-benzimidazol-2-yl)phenylboronic acid valuable intermediates in the synthesis of OLED materials.
Beyond OLEDs, these compounds are being explored for their use in other advanced materials. For instance, they can be incorporated into polymer formulations to enhance thermal stability and mechanical properties. Their ability to act as ligands also opens up avenues for their use in catalysis and the synthesis of functionalized polymers and nanomaterials, with potential applications in electronics and nanotechnology. The development of novel pH probes based on amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles also points to their potential in chemosensing applications.
Synergistic Computational-Experimental Approaches for Predictive Design and Understanding
The combination of computational and experimental methods has become an indispensable tool for the predictive design and in-depth understanding of pyridyl-benzimidazole compounds. Density Functional Theory (DFT) calculations are widely used to analyze the optimized structure and properties of these molecules. These computational studies can predict various parameters, including first hyperpolarizability, polarizability, and dipole moment, as well as Mulliken charges, and HOMO-LUMO energy differences, which characterize the optical polarizability and electronic properties of the compounds.
Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MESP) analyses provide further insights into electron transfer within the molecule. Such computational approaches have been successfully used to rationalize the differential DNA binding characteristics of positional isomers of bis-2-(pyridyl)-1H-benzimidazoles. For example, computational structural analyses helped to establish the existence of intramolecular hydrogen bonding in one isomer, which confers a conformational rigidity that reduces its DNA binding affinity compared to its counterparts.
In the realm of materials science, state-of-the-art meta-dynamics simulations and ab initio calculations have been employed to analyze the electronic structures of phenylazo-substituted pyridyl-benzimidazole derivatives, helping to explain their photoisomerization behavior. These computational studies can identify the active wavelengths for E-to-Z conversion and assess the mechanisms of photoisomerization. Similarly, in drug discovery, in silico investigations, including ADMET characteristics and molecular docking studies, provide valuable information on the pharmacokinetic profiles and potential interactions of these compounds with biological targets.
Exploration of Isomeric Effects and Structural Specificity on Material Performance
The isomeric form of pyridyl-benzimidazole compounds can have a profound impact on their material performance, a phenomenon that is being actively explored to fine-tune their properties for specific applications. The placement of substituents at different positions on the benzimidazole ring can lead to significant variations in photophysical, electrochemical, and photovoltaic properties.
A study on three benzimidazole-based isomeric organic dyes, each with two triphenylamine (B166846) donors and a cyanoacrylic acid acceptor, demonstrated this effect. The placement of the acceptor at different positions on the benzimidazole nucleus (C2, C4, and C7) resulted in notable differences in intramolecular charge transfer absorption, electron injection efficiency, and charge recombination kinetics. For example, substitution of the acceptor at the C4 position led to a red-shifted absorption, while placement at C7 hindered charge transfer due to structural twisting.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2-pyridin-2-yl-1H-benzo[f]benzimidazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via microwave-assisted condensation of substituted o-phenylenediamines with pyridinecarboxaldehyde derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), catalyst (e.g., p-toluenesulfonic acid), and reaction time (30–60 minutes under microwave irradiation at 120°C). Characterization via NMR, IR, and mass spectrometry is critical to confirm purity and structure . For green chemistry approaches, cyclization of o-phenylenediamines using CO₂ under H₂ pressure (5–10 bar) in water at 150°C yields benzimidazole cores, which can then be functionalized with pyridyl groups .
Q. How can structural elucidation and crystallographic analysis be performed for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (SHELXL for refinement) is recommended for high-resolution structural determination. For amorphous samples, vibrational energy distribution analysis (VEDA) and potential energy distribution (PED) calculations can infer bond dynamics and planarity of the benzimidazole scaffold . Thermal stability can be assessed via TGA/DTA, revealing decomposition patterns (e.g., ~250–300°C for similar derivatives) .
Q. What computational strategies are effective for designing 2-pyridin-2-yl benzimidazole derivatives with enhanced bioactivity?
- Methodological Answer : Computer-aided drug design (CADD) tools, such as molecular docking against target proteins (e.g., angiotensin-converting enzyme or SARS-CoV-2 Mpro), guide substituent selection. Electrostatic complementarity and molecular dynamics (MD) simulations (e.g., 100 ns trajectories) validate binding modes. PASS software predicts anthelmintic or antihypertensive potential by analyzing substituent effects on charge transfer and HOMO-LUMO gaps .
Q. How can in vitro pharmacological screening be standardized for this compound?
- Methodological Answer : For antiviral activity, use fluorescence-based assays with SARS-CoV-2 nsp7 or Mpro at 20–50 µg/mL concentrations. For antihypertensive effects, ACE inhibition assays (e.g., spectrophotometric measurement at 228 nm) are recommended. Dose-response curves (0.1–0.5% w/v) and IC₅₀ calculations should be reported with positive controls (e.g., captopril for ACE) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored to improve the compound’s efficacy against multidrug-resistant pathogens?
- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro at the 4-position) or aryl-thiazole-triazole acetamide side chains to enhance binding to β-tubulin in parasites. Use phenotypic assays (e.g., larval paralysis/mortality time in Nematodirus battus) and genotypic analysis (e.g., β-tubulin E198A SNP detection) to correlate substituents with resistance profiles .
Q. What strategies resolve contradictions in activity data between in silico predictions and experimental results?
- Methodological Answer : Perform multi-parametric QSRR (quantitative structure-retention relationship) analysis using PCA and MLR to identify outliers. For example, discrepancies in ACE inhibition may arise from solvation effects unaccounted for in docking; refine MD simulations with explicit solvent models (e.g., TIP3P water) .
Q. How can synthetic yields be improved for large-scale production of 2-pyridin-2-yl benzimidazoles?
- Methodological Answer : Optimize microwave-assisted synthesis by varying dielectric solvents (e.g., DMSO for polar intermediates) and using flow chemistry setups to reduce side reactions. Catalytic systems like Cu(I)-zeolites enhance regioselectivity in pyridyl coupling reactions .
Q. What methodologies bridge in silico findings to in vivo efficacy studies?
- Methodological Answer : Prioritize compounds with >70% in vitro inhibition (e.g., ACE or Mpro) for pharmacokinetic profiling (e.g., Caco-2 permeability, microsomal stability). Use zebrafish or murine models to validate antihypertensive or anti-inflammatory effects, correlating plasma concentrations (HPLC-MS/MS) with pharmacodynamic outcomes .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Methodological Answer : Employ fluorescence quenching assays to study binding to serum albumin (e.g., Stern-Volmer plots) or Förster resonance energy transfer (FRET) for real-time protease inhibition. Synchrotron radiation-based crystallography resolves sub-Ångström interactions with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
